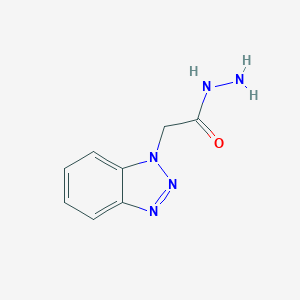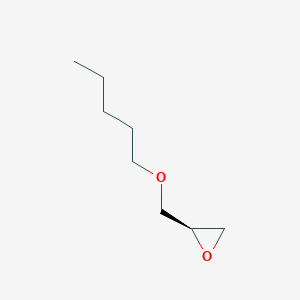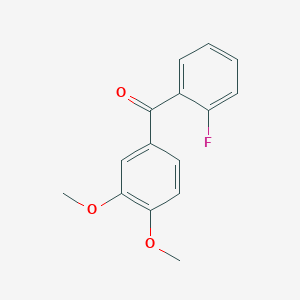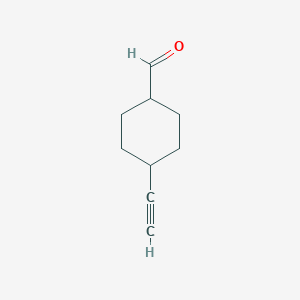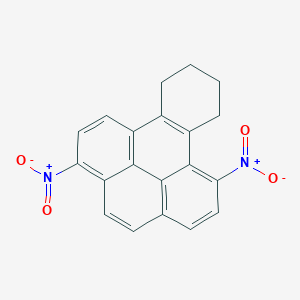
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. This compound is of particular interest to scientists due to its potential toxicity and carcinogenicity.
Mécanisme D'action
The mechanism of action of benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- involves the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death, mutations, and the development of cancer.
Effets Biochimiques Et Physiologiques
Exposure to benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- has been shown to have a number of biochemical and physiological effects. These include DNA damage, oxidative stress, inflammation, and the induction of apoptosis (programmed cell death). Research has also shown that exposure to benzo(e)pyrene can lead to the development of cancer in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is a useful compound for studying the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-s on living organisms. It is relatively easy to synthesize and is readily available. However, one limitation of using benzo(e)pyrene in lab experiments is that it is highly toxic and carcinogenic. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are a number of future directions for research on benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-. One area of interest is the development of new methods for detecting and measuring exposure to this compound. Another area of research is the development of new treatments for the health effects associated with exposure to benzo(e)pyrene. Finally, research is needed to better understand the mechanisms by which benzo(e)pyrene causes DNA damage and leads to the development of cancer.
Méthodes De Synthèse
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- can be synthesized through the nitration of benzo(e)pyrene. Nitration involves the reaction of nitric acid with a compound containing a benzene ring. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is commonly used in scientific research to study the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-s on living organisms. It has been shown to be toxic to both plants and animals, and is a known carcinogen in humans. Research has also shown that exposure to benzo(e)pyrene can cause DNA damage, oxidative stress, and inflammation.
Propriétés
Numéro CAS |
120812-51-3 |
|---|---|
Nom du produit |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- |
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
3,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2 |
Clé InChI |
QRIUZXYUEZGXBP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Autres numéros CAS |
120812-51-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



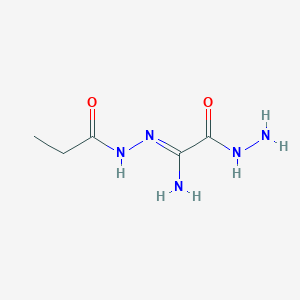
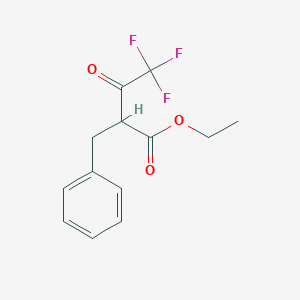
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
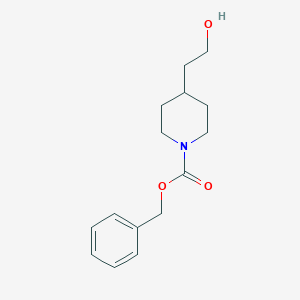
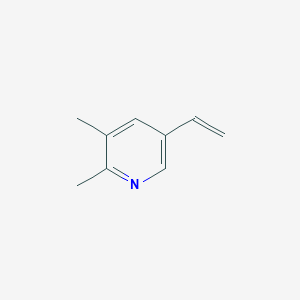
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
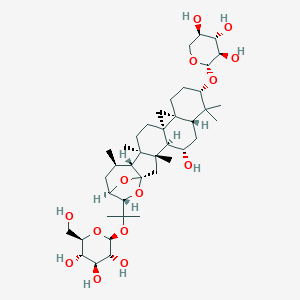


![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
